1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene
Description
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 2, a difluoromethoxy group (-OCHF₂) at position 5, and a nitro (-NO₂) group at position 3. This compound’s structural complexity arises from its electron-withdrawing substituents, which influence its reactivity and physicochemical properties. Fluorinated nitrobenzenes are critical intermediates in pharmaceuticals and agrochemicals due to their stability and ability to modulate electronic effects in synthetic pathways .
Properties
Molecular Formula |
C7H3F4NO3 |
|---|---|
Molecular Weight |
225.10 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,2-difluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H |
InChI Key |
NEERYSOQXNGBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene typically involves the nitration of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 1,2-difluorobenzene with difluoromethoxy reagents under specific conditions to introduce the difluoromethoxy group. This is followed by nitration using nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Oxidized Products: From oxidation reactions at the methoxy group.
Scientific Research Applications
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (fluorine and nitro) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The difluoromethoxy group can also participate in various interactions, affecting the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s key structural differentiator is the difluoromethoxy group at position 5, which contrasts with methyl, chloro, or methoxy substituents in analogous derivatives (Table 1). For example:
- 1,2-Difluoro-5-methyl-3-nitrobenzene (C₇H₅F₂NO₂) replaces the difluoromethoxy group with a methyl (-CH₃) group, reducing electron-withdrawing effects and lipophilicity .
- 5-Fluoro-1,2-dimethyl-3-nitrobenzene (C₈H₇FNO₂) introduces methyl groups at positions 1 and 2, further increasing steric bulk but decreasing electronegativity .
The difluoromethoxy group in the target compound provides a balance of strong electron-withdrawing effects (-I effect) and moderate steric demand, making it suitable for reactions requiring controlled electronic modulation.
Reactivity in Reduction and Functionalization
Nitro-group reduction is a critical step in synthesizing aromatic diamines, as demonstrated in for similar compounds . The target compound’s nitro group is expected to undergo reduction with SnCl₂·2H₂O under reflux, but the difluoromethoxy group may slow the reaction compared to methyl-substituted analogs due to increased electron withdrawal. For instance, 1,2-Difluoro-5-methyl-3-nitrobenzene (98% purity) is reduced to a diamine intermediate in 5–7 hours at 75°C , whereas the difluoromethoxy analog might require extended reaction times or adjusted stoichiometry.
Table 1: Comparative Analysis of Fluorinated Nitrobenzene Derivatives
Limitations and Challenges
- The difluoromethoxy group’s synthetic complexity may increase production costs compared to methyl or methoxy analogs.
- Limited solubility in aqueous media could necessitate solvent optimization in large-scale reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
